molecular formula C10H7F3N2OS B2988006 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one CAS No. 852389-02-7

2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2988006
CAS No.: 852389-02-7
M. Wt: 260.23
InChI Key: KGXRJPBGYNJIDQ-UHFFFAOYSA-N
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Description

2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features an imidazole ring substituted with a trifluoromethyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-(trifluoromethyl)phenyl-substituted amine with a thiol and a carbonyl-containing compound under acidic or basic conditions to form the imidazole ring . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, disrupting their normal function and leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 2-mercapto-1-phenylimidazole
  • 2-(trifluoromethyl)imidazole
  • 1-(2-trifluoromethylphenyl)imidazole

Uniqueness

What sets 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one apart is the combination of the trifluoromethyl and sulfanyl groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group provides additional reactivity and potential for covalent interactions with biological targets .

Properties

IUPAC Name

2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-4-7(6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXRJPBGYNJIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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